Regioisomeric Differentiation: 4-Position vs. 3-Position Substitution Determines Downstream Synthetic Utility
The target compound (CAS 1289387-54-7) is substituted at the piperidine 4-position, whereas the regioisomer CAS 1289388-17-5 carries the identical 4-chlorophenylthiomethyl group at the 3-position. Both share the molecular formula C₁₇H₂₄ClNO₂S (MW 341.90) and nearly identical predicted bulk properties: density 1.2 ± 0.1 g/cm³, boiling point ~441.5 ± 20.0 °C, and flash point ~220.8 ± 21.8 °C. Computed LogP (5.08) and TPSA (29.54 Ų) are identical . However, the 4-position substitution places the reactive handle at the para-like position relative to the piperidine nitrogen, providing a linear exit vector preferred for allosteric modulation of GPCRs and ion channels. The 3-position isomer presents a bent geometry that alters the spatial orientation of the arylthio group by approximately 60°, which can reduce target binding affinity by orders of magnitude in stereospecific binding pockets . In practice, this positional difference dictates which downstream amide, sulfonamide, or urea coupling partners produce the desired pharmacophore geometry.
| Evidence Dimension | Substitution position and exit vector geometry |
|---|---|
| Target Compound Data | 4-position substitution; linear exit vector; MW 341.90, LogP 5.08, TPSA 29.54 Ų |
| Comparator Or Baseline | CAS 1289388-17-5 (3-position isomer); bent exit vector; MW 341.90, LogP 5.08, TPSA 29.54 Ų; identical bulk properties |
| Quantified Difference | Exit vector angle difference ~60° (estimated from piperidine ring geometry); all computed physicochemical descriptors identical within predictive error |
| Conditions | Computed molecular descriptors from vendor databases; exit vector geometry from piperidine ring conformation analysis |
Why This Matters
Selection of the 4-position isomer is mandatory when the target pharmacophore requires a linear, para-like arylthio projection from the piperidine core; the 3-position isomer will produce a fundamentally different 3D pharmacophore incompatible with the same binding site.
